molecular formula C20H25NO3 B1667973 Benactyzine CAS No. 302-40-9

Benactyzine

Cat. No. B1667973
CAS RN: 302-40-9
M. Wt: 327.4 g/mol
InChI Key: IVQOFBKHQCTVQV-UHFFFAOYSA-N
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Description

Benactyzine is an anticholinergic drug that was used as an antidepressant in the treatment of depression and associated anxiety . It is no longer widely used in medicine, although it is still a useful drug for scientific research .


Synthesis Analysis

Based on a study, a mutual prodrug ester of benactyzine and GABA was synthesized for the treatment of organophosphate poisoning . The ester is expected to cross the blood-brain-barrier and undergo hydrolysis, releasing benactyzine and GABA .


Molecular Structure Analysis

The molecular formula of Benactyzine is C20H25NO3 . Its molecular weight is 327.4 g/mol . The IUPAC name is 2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate .


Physical And Chemical Properties Analysis

Benactyzine has a molecular weight of 327.4 g/mol . The molecular formula is C20H25NO3 .

Scientific Research Applications

1. Antidote for Organophosphate Poisoning

  • Summary of Application : Benactyzine has been used in the development of a mutual prodrug ester with GABA, known as gabactyzine, to serve as an antidote for organophosphate poisoning . Organophosphates are inhibitors of acetylcholinesterase and have harmful effects on the central nervous system .
  • Methods of Application : The synthesis and preliminary testing of gabactyzine involved creating a mutual prodrug ester of benactyzine and GABA . It is assumed that once the ester crosses the blood-brain-barrier, it will undergo hydrolysis, releasing benactyzine and GABA, which are expected to act synergistically .
  • Results or Outcomes : Preliminary results of animal studies showed promising results with early gabactyzine administration . The combined release of both compounds in the brain offers several advantages over the current OP poisoning treatment protocol: improved efficacy and safety profile, and enhanced chemical stability compared to benactyzine alone .

2. Treatment of Depression and Associated Anxiety

Safety And Hazards

Benactyzine was pulled from the U.S. market by the FDA due to serious side effects . It is no longer widely used in medicine .

Future Directions

A study has shown promising results with early administration of gabactyzine, a mutual prodrug ester of benactyzine and GABA, in the treatment of organophosphate poisoning . The combined release of both compounds in the brain offers several advantages over the current treatment protocol .

properties

IUPAC Name

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQOFBKHQCTVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022644
Record name Benactyzine
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Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Certain muscarinic antagonists (e.g., atropine, aprophen, and benactyzine) are used as antidotes for the treatment of organophosphate poisoning. ... The interaction of aprophen and benactyzine, both aromatic esters of diethylaminoethanol, with nicotinic acetylcholine receptor (AChR) in BC3H-1 intact muscle cells and with receptor-enriched membranes of Torpedo californica /was examined/. Aprophen and benactyzine diminish the maximal carbamylcholine-elicited sodium influx into muscle cells without shifting Kact (carbamylcholine concentration eliciting 50% of the maximal 22Na+ influx). The concentration dependence for the inhibition of the initial rate of 22Na+ influx by aprophen and benactyzine occurs at lower concentrations (Kant = 3 and 50 microM, respectively) than those needed to inhibit the initial rate of [125I]-alpha-bungarotoxin binding to the agonist/antagonist sites of the AChR (Kp = 83 and 800 uM, respectively). The effective concentration for atropine inhibition of AChR response (Kant = 150 microM in BC3H-1 cells) is significantly higher than those obtained for aprophen and benactyzine. Both aprophen and benactyzine interact with the AChR in its desensitized state in BC3H-1 cells without further enhancing agonist affinity. Furthermore, these ligands do not alter the value of Kdes (equilibrium concentration of agonist which diminishes 50% of the maximal receptor response) in BC3H-1 muscle cells. The affinity of aprophen and benactyzine for the allosterically coupled noncompetitive inhibitor site of the AChR in Torpedo was determined using [3H]phencyclidine as a probe. Both compounds were found to preferentially associate with the high affinity (desensitized) state rather than the resting state of Torpedo AChR. There is a 14- to 23-fold increase in the affinity of aprophen and benactyzine for the AChR (KD = 0.7 and 28.0 uM in the desensitized state compared to 16.4 and 384 uM in the resting state, respectively). These data indicate that aprophen and benactyzine binding are allosterically regulated by the agonist sites of Torpedo AChR. Thus, aprophen and benactyzine are effective noncompetitive inhibitors of the AChR at concentrations of 1-50 uM, in either Torpedo or mammalian AChR. These concentrations correspond very well with the blood level of these drugs found in vivo to produce a therapeutic response against organophosphate poisoning., Benactyzine and drofenine are widely used anticholinergic drugs. Benactyzine is used to treat organophosphate poisoning and drofenine acts on smooth muscle to stop muscle spasms. Both of these drugs are esters. After they enter the bloodstream, they will interact with butyrylcholinesterase (BChE; acylcholine acyl hydrolase: EC 3.1.1.8), which has an ability to hydrolyze a wide variety of esters. Therefore, the kinetic analysis of their inhibitory effects on human serum BChE was examined using butyrylthiocholine as substrate. Both drugs were competitive inhibitors of BChE and the Ki values of benactyzine and drofenine were calculated to be 0.010 +/- 0.001 and 0.003 +/- 0.000 mM, respectively, using the Systat (version 5.03, 1991) nonlinear regression analysis software package. According to these parameters, drofenine is a more potent competitive inhibitor of BChE than benactyzine.
Record name BENACTYZINE
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Product Name

Benactyzine

Color/Form

Crystals

CAS RN

302-40-9
Record name Benactyzine
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Record name Benactyzine [INN:BAN]
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Record name Benactyzine
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Record name BENACTYZINE
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Melting Point

177-178 (Hydrochloride salt), 51 °C, Crystals from alcohol + ether; mp: 169-170 °C /Methobromide/, Crystals from acetone; mp: 177-178 °C; 14.9 g soluble in 100 ml water at 25 °C; practically insoluble in ether /HCl/
Record name Benactyzine
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Record name BENACTYZINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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